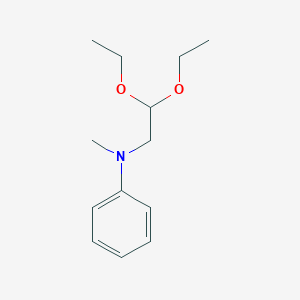

N-(2,2-diethoxyethyl)-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,2-Diethoxyethyl)-N-methylaniline” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general approaches for similar compounds. For instance, dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate has been shown to react with primary amines in boiling acetic acid to afford 1-substituted-2-methylthioimidazoles .Applications De Recherche Scientifique

DEEMA is used in a variety of scientific research applications including protein crystallography, molecular biology, and biochemistry. It is used as a ligand for metal complexes, allowing for the study of metal-ligand interactions. It is also used in protein crystallography to study the structure and function of proteins. In molecular biology, it is used to study the structure and function of DNA and RNA. In biochemistry, it is used to study enzyme-substrate interactions and to study the effects of drugs on biochemical pathways.

Mécanisme D'action

DEEMA acts as a ligand for metal complexes. It binds to the metal ions through electrostatic interactions, forming a coordination complex. The coordination complex then binds to the metal ions, allowing for the study of metal-ligand interactions.

Biochemical and Physiological Effects

DEEMA has been found to be non-toxic in laboratory studies. It does not interact with enzymes or other proteins in the body and does not have any known physiological effects.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using DEEMA in laboratory experiments is its low cost and low toxicity. It is also relatively easy to synthesize and is stable in a variety of conditions. However, it does have some limitations. For example, it is not very soluble in water, which can limit its use in some applications.

Orientations Futures

There are a number of potential future directions for research involving DEEMA. These include the use of DEEMA as a ligand for metal complexes in drug delivery systems, the use of DEEMA to study the structure and function of proteins, and the use of DEEMA to study enzyme-substrate interactions. Additionally, research could be conducted to explore the use of DEEMA in the detection of disease biomarkers and to study the effects of drugs on biochemical pathways. Finally, research could also be conducted to explore the potential of DEEMA as an antioxidant agent.

Méthodes De Synthèse

DEEMA can be synthesized from aniline and 2,2-diethoxyethanol. The reaction is conducted in the presence of a base such as sodium hydroxide. The aniline and 2,2-diethoxyethanol are combined in a flask and heated to a temperature of 80°C. The sodium hydroxide is then added and the reaction is allowed to proceed for four hours. After the reaction has completed, the reaction mixture is cooled and filtered to remove any unreacted aniline or 2,2-diethoxyethanol. The DEEMA is then isolated and purified using a distillation process.

Propriétés

IUPAC Name |

N-(2,2-diethoxyethyl)-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)11-14(3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHBPVQTBOBZJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN(C)C1=CC=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)

![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)

![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)

![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)

![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)

![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)

![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)

![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)